Cas no 94446-97-6 (2-Bromo-3-(bromomethyl)pyridine)

2-Bromo-3-(bromomethyl)pyridine is a brominated pyridine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl and bromo substituents facilitate selective functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and the construction of heterocyclic frameworks. The compound's stability under standard handling conditions and compatibility with a range of reagents enhance its utility in medicinal chemistry and material science applications. Its well-defined reactivity profile allows for precise modifications, enabling the synthesis of complex molecules. Suitable for controlled environments, it is typically handled with appropriate safety measures due to its halogenated nature.
2-Bromo-3-(bromomethyl)pyridine structure
94446-97-6 structure
Product Name:2-Bromo-3-(bromomethyl)pyridine
CAS No:94446-97-6
MF:C6H5Br2N
MW:250.918599843979
MDL:MFCD08276299
CID:61725
PubChem ID:10901078
Update Time:2025-05-23

2-Bromo-3-(bromomethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(bromomethyl)pyridine
    • C6H5Br2N
    • 2-Bromo-3-(bromomethyl)pyridine (ACI)
    • 2-Bromo-3-bromomethylpyridine
    • EN300-179869
    • BCP26927
    • PS-10045
    • SCHEMBL1230178
    • DTXSID00447754
    • J-508193
    • MFCD08276299
    • Pyridine, 2-bromo-3-(bromomethyl)-
    • AC-23439
    • I10149
    • AKOS015836233
    • DB-000835
    • MB06085
    • 94446-97-6
    • 2-bromo-3-bromomethyl-pyridine
    • 2-Bromo-3-(bromomethyl)pyridine, AldrichCPR
    • NEWLOSCWMVKPGI-UHFFFAOYSA-N
    • MDL: MFCD08276299
    • Inchi: 1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
    • InChI Key: NEWLOSCWMVKPGI-UHFFFAOYSA-N
    • SMILES: BrC1C(CBr)=CC=CN=1

Computed Properties

  • Exact Mass: 248.87900
  • Monoisotopic Mass: 248.87887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.955
  • Melting Point: No data available
  • Boiling Point: 291℃
  • Flash Point: >110°(230°F)
  • Refractive Index: 1.613
  • PSA: 12.89000
  • LogP: 2.73900

2-Bromo-3-(bromomethyl)pyridine Security Information

2-Bromo-3-(bromomethyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-3-(bromomethyl)pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Dichloromethane ;  10 min, -10 °C
1.2 Reagents: Triphenylphosphine ;  15 min, -10 °C; 30 min, -10 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  0 °C
1.4 Solvents: Dichloromethane
Reference
Heteroaryl radicals. Part 1. Synthesis of linear pyridine-fused ring systems by endo-selective 2-pyridyl radical cyclizations
Maiti, Sarbendu; Achari, Basudeb; Mukhopadhyay, Ranjan; Banerjee, Asish Kr., Journal of the Chemical Society, 2002, (15), 1769-1773

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  16 h, rt
Reference
Intramolecular cyclization of functionalized heteroaryllithiums. Synthesis of novel indolizinone-based compounds
Ruiz, Javier; Lete, Esther; Sotomayor, Nuria, Tetrahedron, 2006, 62(26), 6182-6189

Production Method 3

Reaction Conditions
Reference
Binding forces and catalysis: rate enhancements through chelation at a remote site
Rebek, Julius Jr.; Costello, Timothy, Heterocycles, 1984, 22(10), 2191-4

2-Bromo-3-(bromomethyl)pyridine Raw materials

2-Bromo-3-(bromomethyl)pyridine Preparation Products

2-Bromo-3-(bromomethyl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:94446-97-6)2-Bromo-3-(bromomethyl)pyridine
Order Number:A11079
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:49
Price ($):1010.0/229.0
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Additional information on 2-Bromo-3-(bromomethyl)pyridine

Introduction to 2-Bromo-3-(bromomethyl)pyridine (CAS No. 94446-97-6)

2-Bromo-3-(bromomethyl)pyridine, with the CAS number 94446-97-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated pyridine ring and a bromomethyl group. These functionalities make it an attractive building block for the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 2-Bromo-3-(bromomethyl)pyridine is represented by the molecular formula C7H6Br2N. The presence of multiple bromine atoms provides a high degree of reactivity and functionalization potential, making it a valuable intermediate in the synthesis of complex organic molecules. Recent advancements in synthetic methodologies have further enhanced the utility of this compound, enabling researchers to explore its applications in drug discovery and development.

In the realm of medicinal chemistry, 2-Bromo-3-(bromomethyl)pyridine has been extensively studied for its potential as a precursor to novel therapeutic agents. One notable application is in the development of pyridine-based inhibitors for various biological targets. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 2-Bromo-3-(bromomethyl)pyridine as a key intermediate in the synthesis of potent inhibitors targeting protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

The versatility of 2-Bromo-3-(bromomethyl)pyridine extends beyond its use as a synthetic intermediate. Its brominated functionalities can be readily modified through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. These transformations enable the introduction of diverse functional groups, thereby expanding the range of bioactive molecules that can be derived from this compound. For example, researchers have utilized 2-Bromo-3-(bromomethyl)pyridine to synthesize compounds with improved pharmacokinetic properties and enhanced biological activity.

In addition to its applications in drug discovery, 2-Bromo-3-(bromomethyl)pyridine has also been explored for its potential in agrochemical research. The compound's structural features make it suitable for the development of novel pesticides and herbicides. A recent study published in Pesticide Biochemistry and Physiology demonstrated the effectiveness of derivatives of 2-Bromo-3-(bromomethyl)pyridine as potent inhibitors of specific enzymes involved in plant metabolism, highlighting its potential as a lead compound for agrochemical applications.

The synthesis of 2-Bromo-3-(bromomethyl)pyridine can be achieved through several well-established routes. One common method involves the bromination of 3-methylpyridine followed by further functionalization to introduce the additional bromine atom at the 2-position. Advances in green chemistry have led to the development of more environmentally friendly synthetic protocols, reducing the use of hazardous reagents and minimizing waste generation. These improvements have not only enhanced the sustainability of the synthesis process but also made it more accessible for large-scale production.

The physical and chemical properties of 2-Bromo-3-(bromomethyl)pyridine are well-documented and contribute to its utility in various applications. It is a colorless liquid with a characteristic odor and exhibits good solubility in common organic solvents such as dichloromethane and dimethylformamide. Its boiling point is around 180°C at atmospheric pressure, making it suitable for use under standard laboratory conditions.

In conclusion, 2-Bromo-3-(bromomethyl)pyridine (CAS No. 94446-97-6) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and agrochemical applications. Its unique structural features and high reactivity make it an invaluable building block for the synthesis of bioactive molecules and therapeutic agents. Ongoing research continues to uncover new applications and improve synthetic methodologies, further solidifying its importance in these fields.

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